(Tripropoxymethyl)benzene
Description
However, details the chemical properties of (Trimethoxymethyl)benzene (CAS 707-07-3), a structurally related compound with three methoxy (-OCH₃) groups attached to a methylene-linked benzene ring. Its molecular formula is C₁₀H₁₄O₃, with a molecular weight of 182.22 g/mol and a linear structure of C₆H₅C(OCH₃)₃. This compound is synthesized via a reaction involving trimethyl orthobenzoate and an intermediate under acidic conditions (PPTS catalyst) at 90°C, yielding a 65% product . Key properties include:
- Hydrogen bond acceptors: 3
- Hydrogen bond donors: 0
- Rotatable bonds: 3
- LogP (octanol-water partition coefficient): 1.92, indicating moderate hydrophobicity .
The following comparisons focus on (Trimethoxymethyl)benzene and analogous benzene derivatives.
Properties
CAS No. |
6946-85-6 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
tripropoxymethylbenzene |
InChI |
InChI=1S/C16H26O3/c1-4-12-17-16(18-13-5-2,19-14-6-3)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3 |
InChI Key |
HHQBZNIYNCLALC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(OCCC)OCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene,(tripropoxymethyl)- typically involves the alkylation of benzene with propoxymethyl halides under Friedel-Crafts alkylation conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The general reaction scheme is as follows:
Benzene+3Propoxymethyl halideAlCl3Benzene,(tripropoxymethyl)-
Industrial Production Methods
On an industrial scale, the production of Benzene,(tripropoxymethyl)- can be achieved through continuous flow processes that ensure efficient mixing and reaction control. The use of high-pressure reactors and advanced catalysts can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene,(tripropoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) to form carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce the propoxymethyl groups.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring. Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃/H₂SO₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogens with Lewis acid catalysts, nitrating agents with sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Reduced propoxymethyl derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Benzene,(tripropoxymethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene,(tripropoxymethyl)- involves its interaction with molecular targets through its aromatic ring and propoxymethyl groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzene (C₆H₆)
- Electronic Properties : Benzene’s aromatic π-system makes it highly stable but reactive under electron bombardment. Studies on condensed benzene films (–10) reveal that electron-stimulated desorption (ESD) yields lighter fragments (e.g., H⁺, CH₃⁺) due to mechanisms like dipolar dissociation (DD) and dissociative electron attachment (DEA) .
- Ionization Behavior : In gas-phase ionization, benzene primarily forms parent ions (C₆H₆⁺), whereas in condensed phases, lighter fragments dominate due to interactions with metal substrates (e.g., Pt) and secondary electrons .
- Comparison with (Trimethoxymethyl)benzene : The methoxy groups in (Trimethoxymethyl)benzene likely alter its electron interaction dynamics. For example, the electron-withdrawing methoxy groups could reduce resonance stability compared to benzene, increasing susceptibility to fragmentation. However, experimental ESD data for this compound are absent in the evidence.
1-Bromo-3-(trifluoromethoxy)benzene
- Structure and Reactivity : This compound () features a bromine atom and trifluoromethoxy (-OCF₃) group on the benzene ring. The electronegative substituents enhance resistance to electron-induced fragmentation compared to alkyl-substituted derivatives.
Other Analogues from
- N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide: A nitrogen-rich compound with a similarity score of 0.73 to (Trimethoxymethyl)benzene. Its polar functional groups (amine, amide) increase hydrophilicity (LogP = 0.98 vs. 1.92 for (Trimethoxymethyl)benzene) .
- Polycyclic Aromatic Hydrocarbons (PAHs) : Unlike benzene or its alkyl/alkoxy derivatives, PAHs (e.g., pyrene) exhibit extended π-systems, leading to higher electron scattering cross-sections and fragmentation complexity in ESD experiments .
Data Tables
Table 1: Molecular Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Functional Groups |
|---|---|---|---|---|
| (Trimethoxymethyl)benzene | C₁₀H₁₄O₃ | 182.22 | 1.92 | Methoxy (-OCH₃), Benzene |
| Benzene | C₆H₆ | 78.11 | 2.13 | Aromatic π-system |
| 1-Bromo-3-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 245.01 | 3.05 | Bromine, Trifluoromethoxy |
Table 2: ESD Fragmentation Trends (Benzene vs. Hypothetical (Tripropoxymethyl)benzene)
Key Research Findings
- Benzene’s Condensed-Phase Behavior: ESD ion yields for benzene show thickness-dependent trends, with H⁺ peaking at 2 monolayers (ML) and heavier ions (e.g., C₂H₅⁺) increasing up to 12 ML due to reduced metal substrate effects .
- Role of Substituents : Alkoxy groups (e.g., methoxy) in (Trimethoxymethyl)benzene may stabilize negative ions via resonance, similar to observations in benzene clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
